molecular formula C17H14N2O B015658 6-Benzyloxyindole-3-acetonitrile CAS No. 57765-24-9

6-Benzyloxyindole-3-acetonitrile

Cat. No. B015658
Key on ui cas rn: 57765-24-9
M. Wt: 262.3 g/mol
InChI Key: HJHSSPILWGQJSG-UHFFFAOYSA-N
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Patent
US08524704B2

Procedure details

A mixture of (6-benzyloxy-1H-indol-3-ylmethyl)-trimethylammonium iodide (2.2 g, 5 mmol), sodium cyanide (500 mg, 10.2 mmol), and 95% EtOH (50 mL) was refluxed under nitrogen for 5 hours. The solvent was removed in vacuo, and the residue was taken in DCM, and washed with water, then dried with sodium sulfate, and evaporated in vacuo to afford a white solid, which was recrystallized from EtOH to give (6-benzyloxy-1H-indol-3-yl)-acetonitrile (1.25 g, 86%). MS (ES): 263 (MH+).
Name
(6-benzyloxy-1H-indol-3-ylmethyl)-trimethylammonium iodide
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I-].[CH2:2]([O:9][C:10]1[CH:18]=[C:17]2[C:13]([C:14]([CH2:19][N+](C)(C)C)=[CH:15][NH:16]2)=[CH:12][CH:11]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C-:24]#[N:25].[Na+]>CCO>[CH2:2]([O:9][C:10]1[CH:18]=[C:17]2[C:13]([C:14]([CH2:19][C:24]#[N:25])=[CH:15][NH:16]2)=[CH:12][CH:11]=1)[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1 |f:0.1,2.3|

Inputs

Step One
Name
(6-benzyloxy-1H-indol-3-ylmethyl)-trimethylammonium iodide
Quantity
2.2 g
Type
reactant
Smiles
[I-].C(C1=CC=CC=C1)OC1=CC=C2C(=CNC2=C1)C[N+](C)(C)C
Name
Quantity
500 mg
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed under nitrogen for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a white solid, which
CUSTOM
Type
CUSTOM
Details
was recrystallized from EtOH

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C2C(=CNC2=C1)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.25 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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